molecular formula C14H10F2O2 B7993157 4-((2,3-Difluorophenoxy)methyl)benzaldehyde

4-((2,3-Difluorophenoxy)methyl)benzaldehyde

Cat. No.: B7993157
M. Wt: 248.22 g/mol
InChI Key: LLTIDKWBZOCIBS-UHFFFAOYSA-N
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Description

4-((2,3-Difluorophenoxy)methyl)benzaldehyde is an organic compound with the molecular formula C14H10F2O2 It is characterized by the presence of a benzaldehyde group attached to a difluorophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde typically involves the reaction of 2,3-difluorophenol with benzyl chloride under basic conditions to form the intermediate 2,3-difluorophenoxy methylbenzene. This intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the final product, this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-((2,3-Difluorophenoxy)methyl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-((2,3-Difluorophenoxy)methyl)benzoic acid.

    Reduction: 4-((2,3-Difluorophenoxy)methyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((2,3-Difluorophenoxy)methyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((2,3-Difluorophenoxy)methyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The difluorophenoxy group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2,4-Difluorophenoxy)methyl)benzaldehyde
  • 4-((2,6-Difluorophenoxy)methyl)benzaldehyde
  • 3-((2,3-Difluorophenoxy)methyl)benzaldehyde

Uniqueness

4-((2,3-Difluorophenoxy)methyl)benzaldehyde is unique due to the specific positioning of the fluorine atoms on the phenoxy group. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its isomers .

Properties

IUPAC Name

4-[(2,3-difluorophenoxy)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-12-2-1-3-13(14(12)16)18-9-11-6-4-10(8-17)5-7-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTIDKWBZOCIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)OCC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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